Methyl({[5-(trifluoromethyl)thiophen-2-yl]methyl})amine
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Overview
Description
Methyl({[5-(trifluoromethyl)thiophen-2-yl]methyl})amine is a compound that features a thiophene ring substituted with a trifluoromethyl group at the 5-position and a methylamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[5-(trifluoromethyl)thiophen-2-yl]methyl})amine typically involves the introduction of the trifluoromethyl group and the methylamine group onto the thiophene ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl({[5-(trifluoromethyl)thiophen-2-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The methylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the methylamine group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Compounds with reduced trifluoromethyl groups.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl({[5-(trifluoromethyl)thiophen-2-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of Methyl({[5-(trifluoromethyl)thiophen-2-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thiophene ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride: Similar structure with an ethan-1-amine group instead of a methylamine group.
(2-methyl-5-(trifluoromethyl)phenyl)(thiophen-2-yl)methanol: Contains a phenyl group and a methanol group.
Uniqueness
Methyl({[5-(trifluoromethyl)thiophen-2-yl]methyl})amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H8F3NS |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
N-methyl-1-[5-(trifluoromethyl)thiophen-2-yl]methanamine |
InChI |
InChI=1S/C7H8F3NS/c1-11-4-5-2-3-6(12-5)7(8,9)10/h2-3,11H,4H2,1H3 |
InChI Key |
XPEWCXXUJKIFLW-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(S1)C(F)(F)F |
Origin of Product |
United States |
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